molecular formula C10H8N2O2S B1677157 Mirin CAS No. 1198097-97-0

Mirin

Cat. No. B1677157
M. Wt: 220.25 g/mol
InChI Key: YBHQCJILTOVLHD-YVMONPNESA-N
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Description

Mirin is a clear, golden-tinged liquid and a common condiment used in Japanese cooking . It contains about 14 percent alcohol and adds a mild sweetness and nice aroma to many Japanese dishes . The sweetness is derived from the fermentation process, where the rice starch converts into sugar .


Synthesis Analysis

Mirin is produced from steamed glutinous rice (mochigome), cultured rice (kome-koji), and distilled alcoholic beverage (shochu) mixed and fermented for about two months . During this process, the rice starch converts into sugar .


Chemical Reactions Analysis

Mirin is brewed by the enzymatic action of rice-koji acting on the starchy substrate of glutinous rice to yield sugar, a process known as saccharification . In the presence of free sugars and amino acids, a browning reaction occurs, giving mirin its golden color .


Physical And Chemical Properties Analysis

Mirin has a molecular formula of C10H8N2O2S . It has a density of 1.5±0.1 g/cm3, a boiling point of 441.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 58.0±0.5 cm3 .

Scientific Research Applications

1. Mirin in Biomedical Research

Mirin is a web-based application designed for identifying functional modules in protein-protein interaction networks regulated by microRNAs (miRNAs) under specific biological conditions like cancer. This tool combines miRNA regulations, protein-protein interactions, and mRNA and miRNA expression profiles to uncover regulatory networks in various cancers, such as gastric and breast cancer (Yang et al., 2014).

2. Mirin's Role in Cardiovascular Disease

Research in cardiovascular diseases highlights the significance of miRNAs as post-transcriptional regulators of gene expression. Studies have identified specific miRNAs as potential therapeutic targets and biomarkers in cardiac and vascular diseases. The therapeutic manipulation of these miRNAs may eventually be utilized for treating vascular or cardiac disease (Barwari, Joshi, & Mayr, 2016); (Navickas et al., 2016); (Athyros, Katsiki, & Karagiannis, 2015).

3. Mirin in Cancer Therapeutics

Mirin contributes significantly to cancer research, especially in the study of miRNAs. Deregulated miRNAs in cancer cells are investigated as potential biomarkers for early detection and as therapeutic agents for treating cancer. Computational approaches to predict miRNAs and their targets play a crucial role in understanding miRNA's involvement in human cancer (Banwait & Bastola, 2015); (Oom, Humphries, & Yang, 2014).

4. Mirin in Neurodegenerative Disorders and Mental Health

miRNAs, a focus of Mirin's research, are also relevant in the study of neurodegenerative disorders and mental health issues like anxiety and depression. These small non-coding RNAs have shown potential as therapeutic targets in these fields, with alterations in miRNA levels observed in patients suffering from such disorders (O’Connor, Dinan, & Cryan, 2012).

5. Mirin in Genomics and Bioinformatics

Mirin'sapplication extends to the field of genomics and bioinformatics, where it assists in the analysis of gene big data. Machine learning algorithms, like those used in Mirin, are deployed for identifying potential target genes, predicting miRNAs, and visualizing unique miRNA patterns. This approach enhances the efficiency of processing large volumes of genetic data, contributing to a deeper understanding of miRNA's role in various diseases (Wang, Pu, & Shen, 2020).

6. Mirin in Biomarker Research

Research has identified miRNAs as reliable biomarkers for various conditions. Mirin's focus on miRNA studies contributes to the development of personalized patient profiles and specific therapeutic interventions. The potential of miRNAs as biomarkers in diseases like cancer and cardiovascular disorders has been explored, indicating their crucial role in diagnosis and prognosis (Condrat et al., 2020); (Cortez et al., 2011).

7. Mirin in Drug Development

Mirin's studies contribute to drug development, particularly in drug repositioning and combination. By leveraging miRNA data and tissue specificity, Mirin aids in predicting potential treatments for diseases like breast cancer, offering time and cost-efficient solutions in drug development (Yu, Zhao, & Gao, 2018).

Safety And Hazards

Mirin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Mirin is a traditional Japanese sweet rice wine that has been produced for over 300 years . It is one of the most essential condiments in Japanese cuisine . With its unique rich aroma and sweetness, it is expected to continue to be a key ingredient in many Japanese dishes .

properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHQCJILTOVLHD-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-amino-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

CAS RN

1198097-97-0
Record name Mirin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31,400
Citations
Y Zhao, EP Wood, N Mirin, SH Cook… - American journal of …, 2021 - Elsevier
Introduction Cardiovascular disease is the leading cause of death worldwide, and cardiovascular disease burden is increasing in low-resource settings and for lower socioeconomic …
Number of citations: 39 www.sciencedirect.com
…, T Das, G Bala, AW Wood, T Nozawa, AA Mirin… - science, 2008 - science.org
Observations have shown that the hydrological cycle of the western United States changed significantly over the last half of the 20th century. We present a regional, multivariable climate …
Number of citations: 516 www.science.org
…, T Gerrits, I Vayshenker, B Baek, MD Shaw, RP Mirin… - Nature …, 2013 - nature.com
Single-photon detectors 1 at near-infrared wavelengths with high system detection efficiency (>90%), low dark count rate (<1 cps), low timing jitter (<100 ps) and short reset time (<100 …
Number of citations: 342 www.nature.com
…, MW Mitchell, PG Kwiat, JC Bienfang, RP Mirin… - Physical review …, 2015 - APS
We present a loophole-free violation of local realism using entangled photon pairs. We ensure that all relevant events in our Bell test are spacelike separated by placing the parties far …
Number of citations: 474 journals.aps.org
…, DB Lobell, C Delire, A Mirin - Proceedings of the …, 2007 - National Acad Sciences
The prevention of deforestation and promotion of afforestation have often been cited as strategies to slow global warming. Deforestation releases CO 2 to the atmosphere, which exerts …
Number of citations: 131 www.pnas.org
…, MJ Stevens, F Marsili, RP Mirin… - Accounts of chemical …, 2017 - ACS Publications
Conspectus In contrast to UV photomultiplier tubes that are widely used in physical chemistry, mid-infrared detectors are notorious for poor sensitivity and slow time response. This helps …
Number of citations: 74 pubs.acs.org
…, B Braverman, S Ravets, MJ Stevens, RP Mirin… - Science, 2011 - science.org
A consequence of the quantum mechanical uncertainty principle is that one may not discuss the path or “trajectory” that a quantum particle takes, because any measurement of position …
Number of citations: 811 www.science.org
ML Griffin, RD Weiss, SM Mirin… - Archives of general …, 1989 - jamanetwork.com
• Little has been written about the differences between male and female cocaine abusers. We therefore compared sociodemographic characteristics, reasons for cocaine use, drug …
Number of citations: 575 jamanetwork.com
NT Fofang, TH Park, O Neumann, NA Mirin… - Nano …, 2008 - ACS Publications
Stable Au nanoshell−J-aggregate complexes are formed that exhibit coherent coupling between the localized plasmons of a nanoshell and the excitons of molecular J-aggregates …
Number of citations: 622 pubs.acs.org
…, E Schmidt, S Frasca, RP Mirin… - Journal of …, 2021 - spiedigitallibrary.org
The Origins Space Telescope mission concept includes an exoplanet transit spectrometer that requires detector arrays with ultrahigh pixel-to-pixel stability. Superconducting nanowire …
Number of citations: 40 www.spiedigitallibrary.org

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